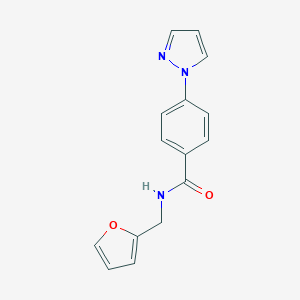![molecular formula C19H25N3O4 B230143 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane, also known as SNAP-7941, is a chemical compound that is widely used in scientific research. It is a selective inhibitor of the dopamine transporter (DAT) and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane selectively binds to the dopamine transporter (DAT) and inhibits the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This increase in dopamine levels is believed to be responsible for the therapeutic effects of 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane in various neurological disorders.
Biochemical and Physiological Effects:
1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the striatum, a brain region involved in the regulation of movement and reward. It has also been shown to increase the release of dopamine in the prefrontal cortex, a brain region involved in the regulation of attention and impulse control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane in lab experiments is its selectivity for the dopamine transporter. This allows researchers to selectively manipulate dopamine levels in specific brain regions, which can be useful for studying the role of dopamine in various neurological disorders. However, one of the limitations of using 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane is its relatively short half-life, which can make it difficult to maintain stable dopamine levels over extended periods of time.
Direcciones Futuras
There are a number of future directions for research on 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane. One area of research is the development of more potent and selective inhibitors of the dopamine transporter. Another area of research is the investigation of the potential therapeutic applications of 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane in the treatment of various neurological disorders. Finally, the development of new methods for delivering 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane to specific brain regions could also be an area of future research.
Métodos De Síntesis
The synthesis of 1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane involves the reaction of 1-azepanecarboxylic acid with 1-(2-nitrophenyl) piperidin-3-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to selectively inhibit the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward.
Propiedades
Nombre del producto |
1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane |
|---|---|
Fórmula molecular |
C19H25N3O4 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
azepan-1-yl-[1-(2-nitrobenzoyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H25N3O4/c23-18(20-11-5-1-2-6-12-20)15-8-7-13-21(14-15)19(24)16-9-3-4-10-17(16)22(25)26/h3-4,9-10,15H,1-2,5-8,11-14H2 |
Clave InChI |
JSVAKABNKQIUQO-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canónico |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Solubilidad |
53 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-2-(4-nitrophenyl)vinyl]pyridine](/img/structure/B230060.png)





![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)

![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)